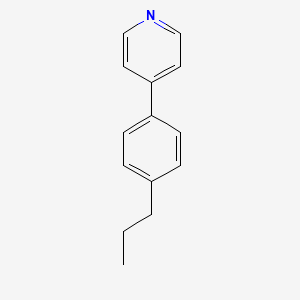

4-(4-Propylphenyl)pyridine

Description

Significance of Phenylpyridine Scaffolds in Modern Chemical Science

Phenylpyridine scaffolds, which feature a phenyl group attached to a pyridine (B92270) ring, are of significant importance in modern chemical science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental component in numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin (Vitamin B3). nih.govmdpi.comwikipedia.org Its presence often enhances the solubility and bioavailability of less soluble compounds, making it a valuable motif in medicinal chemistry. nih.govresearchgate.net The US Food and Drug Administration has approved numerous medications containing a pyridine scaffold. researchgate.net

The versatility of the phenylpyridine framework stems from its unique electronic and structural properties. The combination of an electron-deficient pyridine ring and an electron-rich phenyl ring creates a system with tunable photophysical and electrochemical characteristics. This has led to their widespread use in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where they serve as ligands in highly fluorescent metal complexes. wikipedia.org The ability to systematically modify the substitution pattern on both the phenyl and pyridine rings allows for the fine-tuning of the compound's properties to suit specific applications. Furthermore, these scaffolds are crucial in catalysis and as building blocks for more complex molecular structures.

Historical Context and Initial Research Trajectories of Related Structures

The journey into the world of phenylpyridines is intrinsically linked to the history of pyridine chemistry, which dates back to the 19th-century discovery of pyridine from coal tar. wikipedia.org For many years, coal tar remained the primary source of pyridine, which is now synthesized on a large scale globally. wikipedia.org The systematic exploration of substituted pyridines gained traction as chemists recognized their importance in both natural products and synthetic organic chemistry.

Early research on phenylpyridines focused on fundamental synthesis and characterization. A common method for preparing these compounds is the reaction of an organolithium reagent, such as phenyllithium, with pyridine. wikipedia.org Over the years, more sophisticated methods like the Suzuki-Miyaura cross-coupling reaction have been developed, allowing for more controlled and efficient synthesis. The initial research trajectories were largely driven by the desire to understand the fundamental reactivity and properties of these molecules. As synthetic methodologies advanced, so did the ability to create a diverse range of substituted phenylpyridines, paving the way for their application in various scientific fields.

Research Gaps and Motivations for Investigating 4-(4-Propylphenyl)pyridine

While the broader class of phenylpyridines has been extensively studied, specific isomers and substituted derivatives like this compound present unique research questions. A significant motivation for investigating this particular compound lies in understanding how the position and nature of substituents influence its properties. The placement of the propylphenyl group at the 4-position of the pyridine ring, as opposed to the more commonly studied 2-position, can lead to different steric and electronic effects, thereby altering its coordination chemistry and photophysical behavior.

Research into this compound is also driven by the need for new materials with tailored properties. The propyl group, an alkyl substituent, can enhance solubility in organic solvents and influence the packing of molecules in the solid state, which is a critical factor in the performance of organic electronic devices. There is a continuous demand for novel ligands that can form stable and efficient metal complexes for applications in areas like catalysis and photochemistry.

Furthermore, while the general biological potential of pyridine derivatives is acknowledged, the specific activities of this compound are not extensively documented. nih.gov Investigating its biological profile could uncover new potential applications. The exploration of this compound helps to fill the knowledge gap concerning the structure-property relationships in the vast family of phenylpyridine derivatives, providing a more complete picture of their chemical versatility.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91777-15-0 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

4-(4-propylphenyl)pyridine |

InChI |

InChI=1S/C14H15N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15-11-9-14/h4-11H,2-3H2,1H3 |

InChI Key |

QFXFDGQCPFPDEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for 4 4 Propylphenyl Pyridine

Established Synthetic Methodologies for the Pyridine (B92270) Ring

The de novo synthesis of the pyridine ring offers a direct route to 4-arylpyridines. Classical methods, with modern variations, allow for the incorporation of the 4-propylphenyl group from the outset.

Hantzsch Pyridine Synthesis Variations

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The traditional reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org

To synthesize 4-(4-propylphenyl)pyridine via this method, 4-propylbenzaldehyde (B1360211) would serve as the aldehyde component. The general reaction is illustrated below:

Reaction Scheme:

Reactants: 4-propylbenzaldehyde, ethyl acetoacetate (B1235776) (2 equivalents), and ammonium acetate.

Intermediate: A 1,4-dihydropyridine (B1200194) derivative.

Final Step: Oxidation to the aromatic pyridine. wikipedia.org

The initial product is a 1,4-dihydropyridine which requires a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.org Various oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate (B83412) can be employed for this aromatization, sometimes in a one-pot synthesis. wikipedia.org While the classical Hantzsch synthesis has drawbacks like long reaction times and harsh conditions, modern variations have been developed to improve yields and reaction conditions, including the use of microwave irradiation or catalysis with p-toluenesulfonic acid in aqueous micelles. wikipedia.org Enantioselective versions of the Hantzsch synthesis have also been developed, which could be adapted to produce chiral derivatives of 4-arylpyridines. acs.orgresearchgate.net

Regioselective Functionalization of Pyridine Precursors

An alternative to constructing the entire ring is the functionalization of a pre-existing pyridine ring at the C4 position. The direct C-H functionalization of pyridine is challenging due to the electron-deficient nature of the ring and the potential for reaction at multiple positions. nih.govchemrxiv.org However, several strategies have been developed to achieve regioselective C4-functionalization.

One approach involves the use of a blocking group to direct functionalization to the desired position. For instance, a maleate-derived blocking group can be used to achieve Minisci-type decarboxylative alkylation specifically at the C4 position. nih.govchemrxiv.org This method allows for the introduction of various alkyl groups and is scalable. nih.govchemrxiv.org

Another strategy involves the activation of the pyridine ring. The use of N-aminopyridinium salts as electrophiles allows for the nucleophilic (hetero)arylation at the C4 position. frontiersin.org This method is notable for its mild, room temperature conditions and the absence of a need for catalysts or oxidants. frontiersin.org It demonstrates broad functional group tolerance, enabling the synthesis of a wide array of C4-arylated pyridines. frontiersin.org

Recent advancements have also shown that C4-selective sulfonylation of pyridines can be achieved through triflic anhydride (B1165640) activation and a base-mediated addition of a sulfinic acid salt. rptu.de The choice of base, such as N-methylpiperidine, was found to be crucial for controlling the regioselectivity. rptu.de While this method introduces a sulfone group, it represents a viable pathway for C4-functionalization that could potentially be followed by further transformations.

Cross-Coupling Strategies for Phenyl-Pyridine Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used for the synthesis of biaryl compounds like this compound. These methods typically involve the coupling of a pyridine derivative with a phenyl-containing organometallic reagent or vice versa.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. fishersci.esresearchgate.net For the synthesis of this compound, this can be achieved by two primary routes:

Route A: Coupling of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with 4-propylphenylboronic acid.

Route B: Coupling of a 4-pyridylboronic acid with a 1-halo-4-propylbenzene.

The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-based reagents. fishersci.es The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and suppressing side reactions. nih.govnih.gov For instance, the use of highly water-soluble catalysts has enabled the efficient coupling of chloropyridines with arylboronic acids in aqueous solvent mixtures. nih.gov

A significant challenge in the synthesis of 4-arylpyridines via Suzuki-Miyaura coupling can be the formation of impurities derived from the phosphorus ligands of the catalyst. nih.gov However, specific methods have been developed to control and suppress the generation of these impurities. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chloropyridine | 4-Propylphenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/Water | 100 | High |

Note: This table presents generalized conditions. Specific optimizations are often required.

Negishi and Stille Cross-Coupling Approaches

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org To synthesize this compound, one could couple a 4-halopyridine with (4-propylphenyl)zinc chloride or a 4-pyridylzinc halide with 1-halo-4-propylbenzene. researchgate.net The Negishi coupling is highly effective for creating C(sp²)–C(sp²) bonds and is known for its high functional group tolerance. wikipedia.orgresearchgate.net Recent developments have focused on creating more active and robust catalyst systems that allow for the coupling of complex and sterically hindered substrates at low catalyst loadings. researchgate.net One-pot procedures involving lithiation, transmetalation to zinc, and subsequent Negishi coupling have proven efficient for the synthesis of α-aryl piperidines and could be adapted for pyridine systems. researchgate.netnih.gov

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide or triflate, catalyzed by palladium. libretexts.orgorganic-chemistry.org The synthesis of this compound would involve reacting a 4-halopyridine with a (4-propylphenyl)stannane or a 4-stannylpyridine with a 1-halo-4-propylbenzene. A key advantage of Stille coupling is the stability of organotin reagents. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction is versatile and can be used to couple a wide variety of substrates. ikm.org.myresearchgate.net

Table 2: Comparison of Cross-Coupling Methods

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, low toxicity of reagents | Potential for ligand-derived impurities |

| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance | Moisture sensitivity of organozinc reagents |

| Stille | Organotin | Palladium | Stability of organotin reagents, wide scope | Toxicity and removal of tin byproducts |

Direct Arylation Techniques

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govresearchgate.net This approach involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide. For the synthesis of this compound, this could involve the direct arylation of pyridine with a 1-halo-4-propylbenzene.

While direct arylation of pyridine often favors the C2 position, especially when using pyridine N-oxide as a substrate, methods for achieving C4 selectivity are being developed. nih.govbeilstein-journals.org Recent research has shown that C4-selective radical arylation of pyridines is possible. rsc.org This method utilizes an enzyme-mimic pocket-type urea (B33335) activation reagent to control the regioselectivity, allowing for the incorporation of various aryl groups at the C4 position. rsc.org

Another approach involves the direct arylation of unactivated arenes with aryl halides promoted by bis(imino)pyridine derivatives in the absence of a transition metal. wiley.com While this method typically produces a mixture of regioisomers, it represents a promising area of research for more sustainable biaryl synthesis. wiley.com

Advanced Catalytic Systems in this compound Synthesis

The construction of the critical C(sp²)-C(sp²) bond between the pyridine and phenyl rings in this compound is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. The development of advanced catalytic systems, both homogeneous and heterogeneous, has been pivotal in enabling high-yield, selective, and increasingly sustainable syntheses of this and related biaryl compounds.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains the cornerstone for the precision synthesis of this compound. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are overwhelmingly favored due to their functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of precursors.

The typical Suzuki-Miyaura approach involves the coupling of a pyridine electrophile, such as 4-bromopyridine (B75155) or 4-chloropyridine, with a nucleophilic organoboron reagent, 4-propylphenylboronic acid. The success of this transformation is highly dependent on the specific combination of palladium precursor, ligand, base, and solvent.

Palladium Precursors and Ligands: Early syntheses relied on catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. While effective, these first-generation systems often required high catalyst loadings (1-5 mol%) and elevated temperatures. Modern advancements have introduced highly active phosphine (B1218219) ligands (e.g., Buchwald and Fu ligands like SPhos, XPhos) that form more stable and reactive palladium complexes. These advanced ligands facilitate the activation of less reactive coupling partners (e.g., 4-chloropyridine), operate at lower catalyst loadings (<0.1 mol%), and can often proceed at room temperature, significantly improving the process efficiency.

Base and Solvent System: The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed. The solvent system, typically a mixture of an organic solvent (e.g., 1,2-dimethoxyethane (B42094) (DME), toluene, dioxane) and water, facilitates the dissolution of both the organic and inorganic reagents.

The table below summarizes representative conditions for the homogeneous Suzuki-Miyaura synthesis of this compound, highlighting the impact of different catalytic systems on reaction efficiency.

| Pyridine Precursor | Boron Reagent | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromopyridine | 4-Propylphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 4-Chloropyridine | 4-Propylphenylboronic acid | Pd₂(dba)₃ (1%) / SPhos (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 94 |

| 4-Bromopyridine | 4-Propylphenylboronic acid | Pd(OAc)₂ (0.5%) / XPhos (1%) | Cs₂CO₃ | THF/H₂O | 60 | 96 |

| 4-Chloropyridine | 4-Propylphenylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (2%) | K₂CO₃ | DME/H₂O | 85 | 91 |

While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging and costly, often leading to trace metal contamination in the final product. Heterogeneous catalysis, where the active catalyst is immobilized on a solid support, addresses these issues directly.

For the synthesis of this compound, palladium nanoparticles supported on various materials (e.g., activated carbon, silica, alumina, polymers) have emerged as highly effective heterogeneous catalysts. These systems offer significant advantages:

Facile Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration.

Low Leaching: Well-designed heterogeneous catalysts exhibit minimal leaching of the active metal into the product solution, ensuring high product purity.

Research has demonstrated the successful application of catalysts like palladium on carbon (Pd/C) for Suzuki-Miyaura couplings to form biaryl pyridines. The performance of these catalysts is influenced by the nature of the support, the size and dispersion of the palladium nanoparticles, and the reaction conditions. Microwave-assisted heating has also been paired with heterogeneous catalysts to dramatically reduce reaction times from hours to minutes.

The table below compares different heterogeneous systems for this synthesis, emphasizing reusability and reaction efficiency.

| Catalyst | Support Material | Reaction Conditions | Yield (1st Run, %) | Reusability (Yield after X cycles) |

|---|---|---|---|---|

| Pd Nanoparticles | Activated Carbon (Pd/C) | Toluene/H₂O, K₂CO₃, 90°C, 6h | 92 | 88% (4 cycles) |

| Pd Nanoparticles | Silica (SiO₂) | Ethanol/H₂O, Na₂CO₃, 80°C, 8h | 89 | 85% (5 cycles) |

| Pd Nanoparticles | Magnetic Fe₃O₄ Core-Shell | DMF, K₃PO₄, 100°C, 4h | 95 | 91% (6 cycles) |

| Pd/C | Activated Carbon | Microwave, H₂O, TBAB, 120°C, 15 min | 97 | 94% (3 cycles) |

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing new catalysts. The Suzuki-Miyaura coupling, the predominant route to this compound, proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle consists of three primary steps:

Oxidative Addition: The cycle begins with the active 14-electron Pd(0)L₂ species. The aryl halide (e.g., 4-bromopyridine) undergoes oxidative addition to the palladium center. This step involves the cleavage of the carbon-halogen bond and the formation of a new square planar Pd(II) complex, Aryl-Pd(II)-X(L)₂ (where Aryl is 4-pyridyl and X is Br). This is often the rate-determining step, particularly for less reactive aryl chlorides.

Transmetalation: The organoboron reagent (4-propylphenylboronic acid), activated by the base, engages in transmetalation with the Pd(II) complex. The base (e.g., CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻. This complex then transfers its organic group (4-propylphenyl) to the palladium center, displacing the halide ligand (Br⁻). This results in the formation of a diorganopalladium(II) intermediate, (Aryl)-Pd(II)-(Aryl')(L)₂.

Reductive Elimination: This is the final, product-forming step. The two organic groups (4-pyridyl and 4-propylphenyl) on the palladium center couple and are eliminated from the metal. This forms the desired C-C bond of this compound and regenerates the active Pd(0)L₂ catalyst, allowing it to re-enter the catalytic cycle. This step is typically fast and irreversible.

The efficiency of the entire cycle is a delicate balance. The ligands (L) must be labile enough to allow for oxidative addition but strong enough to prevent palladium black precipitation. The base must be strong enough to activate the boronic acid but not so strong as to cause side reactions.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound provides an excellent case study for the application of Green Chemistry principles to modern organic synthesis. Efforts to improve the environmental footprint of its production focus on several key areas:

Principle 2: Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling exhibit high atom economy. The primary byproducts are inorganic salts (e.g., KBr) and boric acid derivatives, which are relatively benign and have low molecular weights compared to the stoichiometric organometallic waste generated by older coupling methods (e.g., organotin byproducts in Stille coupling).

Principle 3: Less Hazardous Chemical Syntheses: The move from highly toxic solvents like benzene (B151609) or chlorinated solvents to greener alternatives such as water, ethanol, or toluene is a significant improvement. Furthermore, the use of stable, non-pyrophoric boronic acids instead of more hazardous organometallic reagents (e.g., organolithium or Grignard reagents) enhances the intrinsic safety of the process.

Principle 5: Safer Solvents and Auxiliaries: Research into performing the synthesis in aqueous media or even solvent-free conditions (using microwave heating) directly addresses this principle. Using water as a solvent not only reduces reliance on volatile organic compounds (VOCs) but can also accelerate the reaction rate in some cases due to hydrophobic effects.

Principle 6: Design for Energy Efficiency: The development of highly active catalysts that function at ambient or slightly elevated temperatures reduces the energy input required for the synthesis. The use of microwave irradiation, as noted in section 2.3.2, provides an alternative energy-efficient heating method that significantly shortens reaction times.

Principle 9: Catalysis: The use of catalytic quantities of palladium (as opposed to stoichiometric reagents) is the cornerstone of the green approach to this synthesis. Heterogeneous catalysts, as discussed, further enhance this by allowing for catalyst reuse, minimizing waste and conserving precious metal resources. The goal is to achieve high turnover numbers (TON) and turnover frequencies (TOF), maximizing the amount of product generated per unit of catalyst.

By integrating these principles, the chemical industry can develop manufacturing routes for this compound that are not only economically viable but also environmentally responsible.

Advanced Structural Characterization and Spectroscopic Elucidation

Single-Crystal X-ray Diffraction Studies of 4-(4-Propylphenyl)pyridine and its Congeners

Single-crystal X-ray diffraction is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. uhu-ciqso.esuol.de Such an analysis provides invaluable insights into the molecule's solid-state conformation, how individual molecules pack together in a crystal lattice, and the nature of intermolecular forces that govern the crystal's structure. researchgate.netrsc.org

Solid-State Conformation and Molecular Packing

Information regarding the specific solid-state conformation and molecular packing of this compound is not documented in available literature. For related pyridine (B92270) derivatives, crystal packing is often influenced by factors such as the geometry of the molecule and the presence of substituents that can lead to various intermolecular interactions, including stacking. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The nature of intermolecular interactions is crucial for understanding the physical properties of a crystalline material. While the pyridine nitrogen of this compound could potentially act as a hydrogen bond acceptor, specific details on its hydrogen bonding networks are absent from the literature. In many pyridine-containing structures, hydrogen bonding plays a significant role in the supramolecular assembly. collegeboard.orguky.edu

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, and the formation of co-crystals are important areas of study in materials science and pharmaceuticals. acs.orgrsc.org There are no published reports on the polymorphic behavior or co-crystallization studies of this compound.

Solution-State Conformation Analysis by Advanced NMR Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. alfa-chemistry.com Advanced techniques like 2D NMR are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially for complex molecules. walisongo.ac.idweizmann.ac.il

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR data are available for similar compounds such as 4-propylpyridine (B73792) and 4-phenylpyridine (B135609), a detailed 2D NMR analysis of this compound is not reported. nih.govnih.gov Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range carbon-proton couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is key to understanding solution-state conformation.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org There is no indication in the literature that dynamic NMR studies have been performed on this compound to investigate phenomena like restricted rotation around the phenyl-pyridine bond.

Vibrational Spectroscopy for Structural Assignments

Vibrational spectroscopy is a cornerstone in the structural characterization of molecules like this compound. By probing the vibrational energy levels of the molecule, both FT-IR and Raman spectroscopy offer a unique fingerprint, allowing for the identification of specific bonds and functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides characteristic bands for the pyridine ring, the substituted phenyl ring, and the propyl group.

The vibrational assignments for this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the 4-substituted pyridine ring and the 1,4-disubstituted (para) benzene (B151609) ring of the propylphenyl moiety. The spectra of related compounds like 4-phenylpyridine and 4-propylpyridine provide a basis for these assignments. orientjchem.orgnist.gov

Key vibrational modes expected in the FT-IR spectrum include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on both the pyridine and phenyl rings typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The propyl group exhibits symmetric and asymmetric C-H stretching vibrations from its CH₃ and CH₂ groups, which are found just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The ring stretching vibrations of the pyridine and benzene rings are characteristic and appear in the 1620-1400 cm⁻¹ region. The coupling of these two aromatic rings influences the exact position and intensity of these bands. For 4-phenylpyridine, these vibrations are well-documented. orientjchem.orgresearchgate.net

Aliphatic C-H Bending: The scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups of the propyl chain produce signals in the 1470-1370 cm⁻¹ range.

In-Plane and Out-of-Plane C-H Bending: These bending vibrations for both aromatic rings occur at lower wavenumbers. Specifically, the out-of-plane bending of the C-H bonds on the 1,4-disubstituted phenyl ring gives a strong band in the 850-800 cm⁻¹ region, which is highly characteristic of the substitution pattern.

Below is a data table summarizing the expected FT-IR vibrational assignments for this compound based on data from related molecules. orientjchem.orgnist.govnih.gov

Interactive Table: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 - 3020 | Medium | Aromatic C-H Stretching (Pyridine & Phenyl Rings) |

| ~2958 | Strong | Asymmetric CH₃ Stretching (Propyl Group) |

| ~2930 | Strong | Asymmetric CH₂ Stretching (Propyl Group) |

| ~2870 | Medium | Symmetric CH₃ Stretching (Propyl Group) |

| ~1605 | Strong | C=C/C=N Ring Stretching (Pyridine Ring) |

| ~1595 | Strong | C=C Ring Stretching (Phenyl Ring) |

| ~1550 | Medium | C=C/C=N Ring Stretching (Pyridine Ring) |

| ~1465 | Medium | Asymmetric CH₃ Bending / CH₂ Scissoring (Propyl) |

| ~1410 | Medium | C=C/C=N Ring Stretching (Pyridine Ring) |

| ~830 | Strong | C-H Out-of-Plane Bending (1,4-disubstituted Phenyl) |

| ~805 | Strong | C-H Out-of-Plane Bending (4-substituted Pyridine) |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the Raman spectrum is expected to be dominated by the vibrations of the aromatic rings. Key expected features include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and phenyl rings, where the rings expand and contract symmetrically, typically give rise to very strong and sharp bands in the Raman spectrum. For pyridine, a strong band is observed around 990-1010 cm⁻¹, and for the phenyl ring, a similar mode appears near 1000 cm⁻¹. cdnsciencepub.com

Aromatic C-H Stretching: Similar to FT-IR, these modes appear around 3100-3000 cm⁻¹.

Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the phenyl and pyridine rings is also Raman active and provides information about the conjugation and conformation of the two rings.

Symmetric Alkyl Vibrations: The symmetric stretching and bending modes of the propyl group are also observable.

Theoretical studies using Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies and intensities, aiding in the precise assignment of experimental spectra. arxiv.orgcanterbury.ac.nzresearchgate.net Studies on similar molecules like 2- and 4-phenylpyridine have successfully used Raman spectroscopy for detailed structural analysis. orientjchem.org

Interactive Table: Expected Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Strong | Aromatic C-H Stretching (Symmetric) |

| ~1610 | Strong | C=C/C=N Ring Stretching (Pyridine/Phenyl) |

| ~1220 | Medium | C-C Inter-ring Stretch / C-H In-plane bend |

| ~1030 | Medium | Pyridine Ring Trigonal Breathing |

| ~1000 | Very Strong | Phenyl Ring Breathing (Symmetric) |

| ~830 | Medium | Ring Bending Modes |

High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis (Focus on structural insights)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern offers a roadmap of the molecule's structure.

For this compound (C₁₄H₁₅N), the calculated exact mass is 197.1204. HRMS can confirm this mass with high accuracy (typically within 5 ppm), which helps to distinguish it from other isobaric compounds.

When subjected to ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule forms a molecular ion ([M]⁺˙ or [M+H]⁺). The analysis of how this ion breaks apart (fragmentation) provides significant structural information. rsc.orgrsc.org

A plausible fragmentation pathway for the molecular ion of this compound (m/z 197) would involve:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the phenyl ring, which is a benzylic position. This would result in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable benzylic-type cation at m/z 168. This is a very common fragmentation pathway for alkylbenzenes.

Loss of Propene: Another common pathway for propyl-substituted aromatics is a McLafferty-type rearrangement, leading to the loss of propene (C₃H₆, 42 Da) and the formation of an ion at m/z 155.

Cleavage of the Phenyl-Pyridine Bond: Fragmentation can also occur at the bond connecting the two aromatic rings, although this is generally less favorable than benzylic cleavage. This would lead to fragments corresponding to the propylphenyl cation (m/z 119) or the pyridyl cation (m/z 78).

Fragments from 4-Propylpyridine: The fragmentation pattern observed for 4-propylpyridine itself, which shows a prominent peak at m/z 92 after loss of an ethyl group, supports the likelihood of benzylic cleavage. nist.gov

The study of related phenylpyridine compounds via mass spectrometry confirms that fragmentation pathways involving cleavage of substituents from the aromatic rings and the loss of neutral molecules are common. rsc.orgnih.govsci-hub.se

Interactive Table: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Proposed Formula | Description of Loss from Molecular Ion [C₁₄H₁₅N]⁺˙ |

| 197 | [C₁₄H₁₅N]⁺˙ | Molecular Ion |

| 168 | [C₁₂H₁₀N]⁺ | Loss of ethyl radical (•C₂H₅) via benzylic cleavage |

| 155 | [C₁₁H₉N]⁺˙ | Loss of propene (C₃H₆) via rearrangement |

| 119 | [C₉H₁₁]⁺ | Propylphenyl cation (cleavage of C-C inter-ring bond) |

| 92 | [C₆H₆N]⁺ | Fragment from cleavage of propyl group (loss of C₂H₅ from pyridyl moiety) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation (cleavage of C-C inter-ring bond) |

Computational Chemistry and Theoretical Investigations of 4 4 Propylphenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state properties of molecules. By approximating the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for systems like 4-(4-propylphenyl)pyridine.

Calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to find the molecule's lowest energy conformation. ijres.orgresearchgate.netnih.gov A key structural feature of this compound is the dihedral angle between the phenyl and pyridine (B92270) rings. In the ground state, the molecule is not planar. Steric hindrance between the ortho-hydrogens on the adjacent rings forces them to twist relative to each other. Theoretical calculations on analogous biphenyl (B1667301) and 4-phenylpyridine (B135609) systems consistently show this angle to be between 30° and 45°. researchgate.netresearchgate.net The propyl group typically adopts a staggered (anti-periplanar) conformation as it is the most sterically favorable arrangement.

The total electronic energy, enthalpy of formation, and the energy barriers for internal rotations can also be precisely calculated. The rotational barrier for the inter-ring bond in biphenyl, a closely related structure, has been computationally determined to be approximately 8.0-8.3 kJ/mol, a value that is expected to be similar for this compound. acs.org

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (Pyridine Ring) | Average bond length in the pyridine ring | ~1.39 Å |

| C-N (Pyridine Ring) | Average bond length in the pyridine ring | ~1.34 Å |

| C-C (Phenyl Ring) | Average bond length in the phenyl ring | ~1.40 Å |

| C-C (Inter-ring) | Bond length between the phenyl and pyridine rings | ~1.49 Å |

| C-C (Propyl) | Average C-C single bond length in the propyl chain | ~1.53 Å |

| Φ (Dihedral Angle) | Angle between the planes of the phenyl and pyridine rings | ~38° - 42° |

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods based on first principles without the use of experimental data. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than DFT for certain properties, particularly those involving electron correlation, though at a greater computational expense. acs.orgacs.org

These calculations provide deep insights into the molecule's electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. For this compound, the HOMO is expected to be a π-orbital distributed primarily across the electron-rich propyl-substituted phenyl ring, while the LUMO is a π*-orbital localized mainly on the more electron-accepting pyridine ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller gap suggests the molecule is more easily polarized and reactive.

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.4 eV |

| Ionization Potential | Energy required to remove an electron | ~ 8.1 eV |

| Electron Affinity | Energy released when an electron is added | ~ 0.5 eV |

| Dipole Moment | Measure of molecular polarity | ~ 2.5 D |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations excel at describing static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations reveal how this compound moves, flexes, and interacts with its environment.

MD simulations are particularly useful for mapping the conformational landscape. For this compound, the most significant conformational degree of freedom is the torsion around the inter-ring C-C bond. Simulations show this angle is not fixed but fluctuates around the minimum energy value, influenced by temperature and interactions with neighboring molecules. researchgate.net

Furthermore, MD is a powerful tool for studying intermolecular interactions that govern how molecules aggregate in liquid or solid states. For aromatic molecules like this, π-π stacking is a dominant non-covalent interaction. nih.govmdpi.com Simulations can quantify the binding energies of different dimer configurations, such as parallel-displaced (offset) and T-shaped arrangements. nih.govresearchgate.net The parallel-displaced conformation, where the rings are stacked with a lateral offset, is often found to be more stable than a face-to-face arrangement due to a favorable balance between attractive dispersion forces and Pauli repulsion. chemrxiv.org The binding energy for such π-stacked dimers is typically in the range of 2-5 kcal/mol. mdpi.com

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which is invaluable for interpreting experimental data and confirming molecular structures.

First-principles calculations can predict vibrational spectra (Infrared and Raman). acs.orgaps.org After a DFT geometry optimization, a frequency calculation yields the normal modes of vibration. nih.gov For this compound, characteristic predicted frequencies include the aromatic C-H stretches (~3000-3100 cm⁻¹), the pyridine and phenyl ring breathing modes (~1400-1600 cm⁻¹), the inter-ring C-C stretch (~1250-1300 cm⁻¹), and various modes associated with the propyl chain. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. github.io These calculations compute the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which is then converted to a chemical shift relative to a standard. Such predictions can help assign peaks in complex experimental spectra and distinguish between different isomers or conformers.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Pyridine C-N | ~150 ppm |

| ¹³C NMR | Phenyl C-C (ipso, attached to Py) | ~138 ppm |

| ¹³C NMR | Propyl CH₂ (alpha) | ~38 ppm |

| ¹H NMR | Pyridine H (ortho to N) | ~8.6 ppm |

| ¹H NMR | Phenyl H (ortho to Py) | ~7.6 ppm |

| IR Frequency | Aromatic C-H Stretch | ~3050 cm⁻¹ |

| IR Frequency | Pyridine Ring Stretch | ~1595 cm⁻¹ |

| Raman Frequency | Biphenyl Link Stretch | ~1280 cm⁻¹ |

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry provides essential tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathways for a reaction, including any intermediates and the all-important transition states. nih.gov

For a molecule like this compound, a relevant reaction to model could be electrophilic aromatic substitution on either the phenyl or pyridine ring. Computational methods can be used to model the approach of an electrophile, the formation of the sigma complex (an intermediate), and the final deprotonation step.

The highest point of energy along the reaction coordinate is the transition state (TS). Locating the TS geometry and calculating its energy is crucial, as this determines the activation energy (Ea) of the reaction, which governs the reaction rate. For example, in modeling a palladium-catalyzed C-H activation reaction on a phenylpyridine, DFT calculations can identify the cyclometalated palladium intermediate and the transition state leading to it, providing insight into the reaction's feasibility and regioselectivity. nih.gov

Theoretical Insights into Supramolecular Assembly Tendencies

The elongated, somewhat rigid structure of this compound makes it a candidate for forming ordered structures through self-assembly, such as liquid crystals or organic semiconductors. researchgate.net Theoretical studies are vital for predicting and understanding these tendencies. rsc.org

Calculations of the molecular electrostatic potential (MEP) surface can reveal the distribution of charge across the molecule. mdpi.com For this compound, the nitrogen atom creates a region of negative potential, while the hydrogens of the aromatic rings are regions of positive potential. This charge distribution guides intermolecular interactions, such as C-H···N hydrogen bonds or C-H···π interactions, which are critical in stabilizing supramolecular structures. mdpi.com

By calculating the interaction energies of different molecular arrangements (e.g., dimers, trimers), computational models can predict the most stable packing motif in a crystal or liquid crystal phase. For rod-like molecules such as the analogous 4'-alkyl-4-cyanobiphenyls (nCBs), which are famous liquid crystals, theoretical models show a preference for antiparallel arrangements that maximize favorable intermolecular contacts and minimize repulsion. nih.govresearchgate.net Similar principles would govern the assembly of this compound, driven by a combination of π-stacking of the aromatic cores and van der Waals interactions of the propyl chains. chemrxiv.org

Coordination Chemistry and Ligand Design Principles

4-(4-Propylphenyl)pyridine as a Ligand in Metal Complexes

This compound is an aromatic heterocyclic compound featuring a pyridine (B92270) ring substituted at the 4-position with a propylphenyl group. Structurally, it is related to 4-phenylpyridine (B135609), with the addition of a propyl group on the phenyl ring. This substitution is significant; the pyridine nitrogen atom serves as the primary coordination site for metal ions, while the 4-propylphenyl group provides a way to modulate the electronic and steric environment of the resulting metal complex. The presence of this substituent can influence the complex's solubility, crystal packing, spectroscopic behavior, and reactivity.

Mononuclear complexes, containing a single metal center, are typically synthesized by reacting a metal salt with the ligand in a suitable solvent. For this compound, a general synthesis would involve dissolving the ligand and a metal precursor, such as a metal halide or acetate, in a solvent like methanol (B129727), ethanol, or acetonitrile. The resulting complex may precipitate directly from the solution or be isolated after solvent evaporation. jscimedcentral.comkau.edu.sa

While specific synthesis reports for this compound complexes are not abundant in the literature, the synthesis of complexes with the closely related ligand 4-phenylpyridine (4-phpy) provides a clear precedent. For instance, a mercury(II) coordination polymer, [Hg(μ-Pip)₂(4-phpy)]n, was synthesized by reacting Hg(OAc)₂ with 4-phenylpyridine and piperonylic acid (HPip) in methanol at room temperature, yielding a white solid. nih.gov Similarly, palladium(II) complexes with various 4-substituted pyridine ligands have been prepared to form compounds with general formulas like PdL₄₂ and [PdL₂Y₂] (where L is the pyridine ligand and Y is an anion like Cl⁻). nih.gov

Characterization of these complexes relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the coordination of the ligand, with characteristic shifts in the signals of the pyridine ring protons and carbons upon binding to a metal. iau.irredalyc.org

Infrared (IR) Spectroscopy : Coordination of the pyridine nitrogen to a metal center typically causes a blue shift (increase in wavenumber) of the C=N and C=C stretching vibrations of the pyridine ring. kpi.ua

Elemental Analysis : This confirms the empirical formula of the synthesized complex. kau.edu.sanih.gov

The table below shows typical characterization data for a related palladium(II) complex with a substituted pyridine ligand, which would be analogous to what is expected for a complex of this compound.

| Technique | Observation for [Pd(4-X-py)₂Cl₂] Type Complex | Reference |

| ¹H NMR | Downfield shift of pyridine proton signals upon coordination. | nih.gov |

| IR Spec. | Shift of pyridine ring stretching vibrations to higher wavenumbers. | kpi.ua |

| ESI-MS | Confirmation of the generation of the desired mononuclear species. | nih.gov |

| X-ray | Typically reveals a square-planar geometry around the Pd(II) center. | nih.gov |

This compound is inherently a monodentate ligand, meaning it typically binds to a single metal center through its lone nitrogen atom. However, the design of bridging ligands, which can link two or more metal centers, is a crucial aspect of coordination chemistry for creating polynuclear complexes and coordination polymers. researchgate.net Classic examples of pyridyl-based bridging ligands include 4,4'-bipyridine (B149096) and 1,2-bis(4-pyridyl)ethylene, which possess two distinct nitrogen donor sites. researchgate.net

While this compound cannot form bridges in the same manner as 4,4'-bipyridine, there are rare instances where a typically monodentate pyridine ligand can act as a bridge between two metal centers. nih.gov More commonly, the non-coordinating propylphenyl group can influence the supramolecular assembly of complexes through intermolecular interactions like π-π stacking or van der Waals forces, leading to extended networks in the crystal lattice. The study of binuclear complexes where two metal units are linked by a bridging ligand reveals important information about metal-metal communication, which is mediated by the electronic structure of the bridge. rsc.org

Electronic and Steric Effects of this compound in Coordination Environments

The properties of a metal complex are profoundly influenced by the electronic and steric characteristics of its ligands. rsc.orgacs.org For this compound, these effects can be dissected:

Steric Effects : The bulkiness of a ligand can dictate the number of ligands that can fit around a metal center, influence the coordination geometry, and create a specific "pocket" that can affect the reactivity of the complex. nih.govacs.org The 4-propylphenyl group adds significant steric bulk compared to a simple methyl or ethyl group. This steric hindrance can affect the approach of substrates in catalytic applications and influence the packing of molecules in the solid state. researchgate.net In a study of palladium complexes, the steric properties of pyridinophane ligands were found to have a pronounced effect on the electronic properties of the final complexes. rsc.org

| Property | Influence of the 4-Propylphenyl Group | Related Finding |

| Lewis Basicity | Increased due to the electron-donating nature of the alkyl-substituted phenyl group. | The basicity of pyridine ligands is a key factor influencing complex properties. nih.gov |

| Steric Hindrance | Significant bulk from the phenyl and propyl groups. | Steric crowding can define the final arrangement of ligands, from monomers to polymers. nih.gov |

| Intermolecular Forces | The aromatic phenyl ring can participate in π-π stacking interactions. | Such interactions are observed in the crystal structures of related complexes. whiterose.ac.uk |

Spectroscopic and Electrochemical Properties of Metal-4-(4-Propylphenyl)pyridine Complexes

The electronic and geometric structure of metal complexes containing this compound can be probed by various spectroscopic and electrochemical methods.

UV-Visible Spectroscopy : The electronic absorption spectra of these complexes are expected to show bands corresponding to internal π-π* transitions within the ligand and, more significantly, charge-transfer bands. rsc.org Metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, are common. mdpi.comresearchgate.net The energy of these bands is sensitive to the electron-donating or -withdrawing nature of the ligand substituent. The electron-donating propylphenyl group would be expected to raise the energy of the metal d-orbitals, potentially leading to a red-shift (lower energy) of the MLCT band compared to a complex with an electron-withdrawing group.

Fluorescence Spectroscopy : Some metal complexes, particularly those of d¹⁰ metals like Zn(II) or Cu(I), can exhibit fluorescence. rsc.orgresearchgate.net The emission properties are tied to the nature of the excited state (e.g., MLCT or ligand-centered) and can be influenced by the solvent and the ligand structure. rsc.org

Electrochemical Properties : Techniques like cyclic voltammetry can be used to study the redox behavior of the metal complexes. unal.edu.coredalyc.org A complex can undergo oxidation or reduction at the metal center or at the ligand. The potential at which these events occur is a direct probe of the electronic environment. The electron-donating 4-propylphenyl group would make the metal center more electron-rich, thus making it easier to oxidize (a more negative oxidation potential) and harder to reduce compared to a complex with an unsubstituted pyridine ligand. rsc.org

Catalytic Applications of Metal Complexes Derived from this compound

Pyridine-based metal complexes are widely used as catalysts in organic synthesis. sioc-journal.cnresearchgate.net Palladium complexes, in particular, are known to be efficient pre-catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov In these catalytic cycles, the ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and promoting key steps like oxidative addition and reductive elimination.

While specific catalytic studies using this compound are limited, its properties allow for predictions of its potential behavior.

Cross-Coupling Reactions : In palladium-catalyzed reactions, the electron-donating nature of the 4-propylphenyl ligand would enhance the electron density at the palladium center. This can facilitate the oxidative addition step, which is often rate-limiting, potentially increasing the catalytic activity. A study on various substituted pyridine ligands in Pd(II) complexes showed that tuning the ligand's electronic properties significantly impacts catalytic efficiency in Suzuki-Miyaura and Heck reactions. nih.gov

Oxidation/Reduction Catalysis : The steric and electronic properties of the ligand can be tuned to control the selectivity and activity in oxidation or hydrogenation reactions. researchgate.netgoogle.com The bulky nature of the 4-propylphenyl group could create a specific coordination environment that favors certain substrates or reaction pathways.

The table below summarizes potential catalytic applications based on related systems.

| Catalytic Reaction | Role of Ligand | Potential of this compound Complex | Reference |

| Suzuki-Miyaura Coupling | Stabilizes Pd(0) intermediate, influences oxidative addition. | The electron-donating group may enhance catalytic activity. | nih.gov |

| Heck Coupling | Controls catalyst stability and selectivity. | The ligand's properties can be tuned for improved efficiency. | nih.gov |

| Domino Reactions | Stabilizes the active catalytic species through multiple steps. | Palladium complexes with pyridine-like ligands are effective. rsc.org |

Applications in Advanced Materials Science

Liquid Crystalline Materials Incorporating the 4-(4-Propylphenyl)pyridine Moiety

The incorporation of the this compound unit into molecular structures is a strategic approach to designing materials with liquid crystalline properties. The inherent characteristics of this moiety play a crucial role in the formation and stabilization of mesophases.

Design Principles for Mesophase Induction and Stabilization

The ability of a molecule to form liquid crystal phases, or mesophases, is intimately linked to its molecular geometry and intermolecular interactions. The this compound structure provides a rigid, elongated core, which is a fundamental prerequisite for the anisotropic ordering characteristic of liquid crystals. The biphenyl-like core promotes parallel alignment of the molecules, a key feature for inducing mesomorphism.

The nitrogen atom in the pyridine (B92270) ring introduces a lateral dipole moment, which can influence the dielectric anisotropy of the resulting material. This is a critical parameter for electro-optical applications. Furthermore, the pyridine ring can participate in specific intermolecular interactions, such as hydrogen bonding when suitable functional groups are present in a mixture, which can be used to form supramolecular liquid crystals and stabilize mesophases. frontiersin.org The propyl group provides a degree of flexibility and influences the melting point and the temperature range over which the liquid crystal phase is stable. By modifying the length of this alkyl chain, the clearing point and the type of mesophase can be systematically tuned.

Thermotropic Liquid Crystalline Phases (e.g., Nematic, Smectic)

Nematic Phase: Due to its elongated, rod-like shape, molecules containing the this compound core are well-suited to form the nematic (N) phase. mdpi.com In this phase, the molecules exhibit long-range orientational order, aligning along a common axis known as the director, but lack long-range positional order. mdpi.com The presence of the pyridine unit can influence the nematic-isotropic transition temperature.

Smectic Phase: By extending the alkyl chain or by adding other suitable terminal groups to the this compound core, more ordered smectic (Sm) phases can be induced. researchgate.net In smectic phases, in addition to orientational order, the molecules are arranged in layers. mdpi.com The smectic A (SmA) phase, where the director is perpendicular to the layer planes, and the smectic C (SmC) phase, where the director is tilted with respect to the layer normal, are common examples. researchgate.netresearchgate.net The intermolecular interactions facilitated by the pyridine ring can promote the necessary layer formation for smectic phases.

Potential in Electro-Optical Devices

The unique properties of liquid crystals containing the this compound moiety make them promising candidates for a variety of electro-optical devices. The ability to switch the orientation of the liquid crystal director with an applied electric field is the basis for their use in displays and other light-modulating applications. mdpi.com

The dielectric anisotropy, influenced by the dipole moment of the pyridine ring, is a key parameter that determines the switching voltage of the device. benicewiczgroup.com Materials with high dielectric anisotropy can be switched with lower voltages. Furthermore, the viscosity of the liquid crystal material affects the switching speed. By carefully designing the molecular structure around the this compound core, these parameters can be optimized for specific applications. The fast electro-optical switching observed in some pyridine-containing liquid crystal systems highlights their potential for advanced display technologies and photonic devices. mdpi.comrsc.org

Organic Electronic and Optoelectronic Materials

The electronic properties of the this compound moiety, particularly the electron-deficient nature of the pyridine ring, make it a valuable component in organic electronic and optoelectronic materials. It is often incorporated into larger molecular structures or polymers to tailor their charge transport and photophysical properties.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the field of organic electronics, pyridine derivatives are widely recognized for their utility as electron-transporting materials (ETMs) and host materials in OLEDs. rsc.org The electron-withdrawing character of the pyridine nitrogen atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. The incorporation of a this compound unit can thus enhance the performance of OLEDs by improving the balance of charge carriers within the emissive layer, leading to higher efficiency and stability. rsc.org Pyridine-based materials have been shown to act as effective hosts for phosphorescent emitters in OLEDs. mdpi.com

In organic photovoltaics (OPVs), the this compound moiety can be integrated into either the donor or acceptor material to tune the energy levels and morphology of the active layer. Its electron-accepting nature makes it a suitable component for n-type materials. Polymers containing pyridine units have been used in the active layer of OPVs, demonstrating the role of this moiety in influencing the power conversion efficiency of the device. frontiersin.org The use of pyridine-containing interlayers has also been shown to modify electrode work functions, improving charge extraction in inverted solar cell architectures. researchgate.net

Charge Transport Characteristics in Thin Films

Generally, the electron-deficient pyridine ring promotes electron transport. Therefore, materials incorporating the this compound unit are expected to exhibit n-type (electron) transport characteristics. The mobility values are highly dependent on the molecular packing and morphology of the thin film. For instance, pyridine-containing phenanthroimidazole derivatives have been reported to exhibit high electron mobilities. rsc.org Conversely, when incorporated into hole-transporting materials (HTMs), the pyridine group can influence the material's properties, though it may not be the primary charge-conducting component. The table below presents charge mobility data for some representative pyridine-containing materials.

Table 1: Charge Mobility in Pyridine-Containing Organic Semiconductors

| Material | Mobility Type | Mobility (cm²/Vs) | Device Application |

|---|---|---|---|

| Azu-Py-OMeTPA | Hole | 1.47 x 10⁻⁴ | Perovskite Solar Cell |

| Azu-Py-OMeTPA | Electron | 8.01 x 10⁻⁵ | Perovskite Solar Cell |

The data indicates that the incorporation of a pyridine unit is compatible with both hole and electron transport, and that high electron mobility can be achieved in appropriately designed molecules. The balance of hole and electron mobility is a crucial factor in the efficiency of OLEDs and OPVs. The ability to tune these properties through the inclusion of moieties like this compound is a key strategy in the design of next-generation organic electronic devices.

Exciton (B1674681) Dynamics and Energy Transfer in Solid State

The solid-state photophysical properties of organic materials are fundamentally governed by the behavior of excitons—electron-hole pairs bound by electrostatic forces. In molecular solids composed of molecules like this compound, the dynamics of these excitons, including their formation, relaxation, and transfer, are of paramount importance for applications in optoelectronic devices.

Upon photoexcitation, delocalized excitons can be formed, which then undergo sub-picosecond processes of decoherence, relaxation, and localization. frontiersin.org This localization often occurs onto specific molecular units known as chromophores. frontiersin.org The interaction between excitons and lattice vibrations (phonons) is a critical factor, leading to processes such as exciton-polaron formation, where the exciton becomes trapped by a local distortion of the molecular structure. frontiersin.org The lifetime of these excitonic states is a key parameter; for instance, core-exciton states in some solid-state systems have been observed to have coherence lifetimes of less than 10 femtoseconds. escholarship.orgaps.org

Energy transfer between molecules in the solid state is a crucial subsequent step. One of the most common mechanisms is Förster Resonance Energy Transfer (FRET), an incoherent, non-radiative process involving the transfer of an exciton from an excited donor molecule to a nearby acceptor molecule. rsc.orgnih.gov The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation between the two. mdpi.com Another process, phosphorescence resonance energy transfer (PRET), involves energy transfer from an excited triplet state of a donor to a singlet state of an acceptor. nankai.edu.cn

In the context of this compound, its two aromatic rings (phenyl and pyridine) constitute a π-conjugated system capable of supporting excitonic states. In the solid state, the arrangement of these molecules, dictated by non-covalent interactions, would heavily influence exciton coupling and energy migration pathways. Weak secondary interactions, such as hydrogen bonding and π-π stacking, can suppress non-radiative deactivation and facilitate efficient energy transfer. nankai.edu.cn While specific experimental data on exciton dynamics in pure this compound solids is not extensively documented, its structural motifs are common in materials designed for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where controlled energy transfer is essential for device performance.

Supramolecular Architectures and Self-Assembly

The ability of this compound to organize into well-defined, higher-order structures is a cornerstone of its utility in materials science. This self-assembly is driven by a combination of specific, directional, non-covalent interactions that guide the molecules to form stable, functional architectures.

Non-Covalent Interactions Leading to Ordered Structures (e.g., π-π Stacking, Hydrogen Bonding)

The crystal packing and supramolecular assembly of this compound and related compounds are dominated by a variety of non-covalent interactions. The interplay between these forces determines the final three-dimensional structure.

π-π Stacking: Aromatic systems can engage in π-π stacking interactions, a key stabilizing force in the crystal engineering of organic molecules. libretexts.org These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. libretexts.org In molecules containing pyridine and phenyl rings, such as this compound, π-π stacking is a prevalent feature. For example, in related crystal structures, centroid-to-centroid distances between neighboring pyridine or phenyl rings are observed, indicating significant stacking. researchgate.net Computational modeling of the related compound 2-hydrazinyl-4-(4-propylphenyl)thiazole (B15052780) predicts a dihedral angle between its aromatic rings that optimizes π-π stacking. vulcanchem.com The stability conferred by these interactions can be significant, influencing material properties like charge transport and fluorescence. nih.govresearchgate.net

Hydrogen Bonding: The nitrogen atom in the pyridine ring of this compound is a lone-pair donor and can act as a hydrogen bond acceptor. While the molecule itself lacks a hydrogen bond donor, it can readily form hydrogen bonds with co-crystallized solvents (e.g., water, methanol) or in its protonated salt forms. acs.orgd-nb.info In the crystal structure of a hydrated pyridinium (B92312) salt, for instance, strong O–H···Cl⁻ and N⁺–H···Cl⁻ hydrogen bonds were found to be the primary stabilizing forces. nih.gov These interactions are highly directional and play a critical role in creating robust, extended networks, linking molecules into chains, sheets, or three-dimensional frameworks. d-nb.inforesearchgate.netrsc.org

Table 1: Summary of Non-Covalent Interactions in Pyridine-Based Crystalline Structures

| Interaction Type | Description | Typical Role in Supramolecular Assembly | References |

|---|---|---|---|

| π-π Stacking | Interaction between the π-orbitals of adjacent aromatic rings. | Stabilizes packing, often leading to columnar or layered structures; influences electronic properties. | libretexts.orgresearchgate.netnih.gov |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom, such as the pyridine nitrogen. | Forms strong, directional links creating robust 1D, 2D, or 3D networks. | acs.orgd-nb.infonih.govresearchgate.net |

| C–H···π Interaction | A weak hydrogen bond between a C-H donor and a π-system acceptor. | Contributes to overall packing efficiency and stability of the crystal lattice. | researchgate.netjammuuniversity.ac.inrsc.org |

| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. | Can direct crystal packing in halogenated derivatives, forming specific supramolecular synthons. | rsc.orgmdpi.com |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine moiety is a classic N-donor ligand in coordination chemistry. The nitrogen atom's lone pair of electrons makes it an excellent coordination site for a wide range of metal ions, enabling the use of this compound as a building block for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). wikipedia.orgrsc.org

MOFs and CPs are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). wikipedia.orgnih.gov Pyridine-based linkers are frequently employed to assemble these structures. researchgate.netrsc.org In the case of this compound, it would typically act as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen. This can lead to the formation of diverse architectures, from discrete molecular complexes to extended 1D chains, 2D layers, or 3D frameworks, depending on the coordination geometry of the metal ion and the presence of other co-ligands. nih.govresearchgate.net

Table 2: Examples of Coordination Polymers and MOFs with Pyridine-Based Ligands

| Metal Ion(s) | Pyridine-Based Ligand(s) | Resulting Structure Type | References |

|---|---|---|---|

| Co(II) | di-9,10-(pyridine-4-yl)-anthracene (dpa), dicarboxylate | 2-fold interpenetrating 3D network (pcu) | rsc.org |

| Cd(II) | dpa | 2D layered structure | rsc.org |

| Zn(II) | 4,4'-bipyridine (B149096) | 1D zigzag infinite chain | mdpi.com |

| Mn(II) | Biphenyl-dicarboxylate, 1,10-phenanthroline | 3D MOF | nih.gov |

| Co(II) | Pyridine, triethylenediamine, 1,4-benzenedicarboxylic acid | 3D MOF converted to 2D MOF with pyridine addition | rsc.org |

Self-Assembled Monolayers (SAMs) and Interfaces

The ability of this compound to adsorb and organize at interfaces is critical for applications in surface engineering, sensing, and electrochemistry. It can form self-assembled monolayers (SAMs) on various substrates, modifying their physical and chemical properties.

A SAM is an ordered molecular assembly that forms spontaneously on a surface. northwestern.edu For molecules like this compound, the pyridine group can act as a headgroup that anchors the molecule to the substrate, while the propylphenyl tail dictates the properties of the newly formed interface. Pyridine-terminated molecules have been shown to form highly ordered and densely packed SAMs on gold surfaces. rsc.orgrsc.org In another example, 4-aminopyridine (B3432731) was used to form an ultrathin SAM on a substrate that acted as a nucleation-inducing layer for the deposition of transparent silver electrodes. nih.gov

Particularly relevant is the study of 4-(3-phenylpropyl)pyridine, a close structural analog, at liquid-liquid interfaces. This compound was used as the organic solvent phase to investigate electrochemically driven ion transfer at a triple-phase boundary involving an aqueous electrolyte and a graphite (B72142) electrode. sigmaaldrich.comthegoodscentscompany.com Such systems are of interest for applications in electrochemical sensing and catalysis. thegoodscentscompany.com The self-assembly of this compound at a solid or liquid interface would be driven by a balance of molecule-substrate and intermolecular interactions (e.g., π-π stacking between adjacent tails), leading to a well-defined surface layer with tailored hydrophobicity and chemical reactivity.

Table 3: Interfacial Applications of Pyridine Derivatives

| Compound | Interface/Substrate | Application/Investigation | References |

|---|---|---|---|

| 4-(3-Phenylpropyl)pyridine | Graphite/Aqueous Electrolyte | Study of carboxylate anion transfer at a triple phase boundary. | sigmaaldrich.com |

| Pyridine-terminated thiols | Au(111) | Formation of highly ordered SAMs; study of film integrity and protonation. | rsc.orgrsc.org |

| 4-Aminopyridine | Generic Substrate | Nucleation-inducing layer for transparent silver electrodes. | nih.gov |

Photophysical Investigations and Excited State Dynamics

Absorption and Emission Spectroscopy in Solution and Solid State

The interaction of 4-(4-Propylphenyl)pyridine with light is characterized by its absorption and emission spectra, which are influenced by the molecule's environment. In solution, the absorption spectra of pyridine (B92270) derivatives typically exhibit distinct transitions. For instance, studies on related pyridine compounds in solvents like dichloromethane (B109758) have shown absorption bands in the ranges of 318–349 nm and 390–412 nm. rsc.org The fluorescence spectra, which reveal the energy emitted as light from the excited state, generally show a single characteristic maximum. For a series of alkynylpyrazine derivatives, which share structural similarities with functionalized pyridines, fluorescence maxima were observed between 429 nm and 461 nm in dichloromethane. rsc.org

The introduction of different functional groups can lead to shifts in these spectra. A bathochromic (red) shift in both absorption and fluorescence spectra is often observed with an increase in the number of nitrogen atoms in the central aryl ring or with the addition of π-donating substituents. rsc.org For example, adding a methoxy (B1213986) group in the para-position of a related compound resulted in a more significant redshift compared to the unsubstituted derivative. rsc.org

In the solid state, the photophysical properties can differ significantly from those in solution due to intermolecular interactions and restricted molecular motion. For some donor-acceptor fluorescent dyes, the solid-state fluorescence spectra show a notable bathochromic shift compared to their spectra in non-polar solvents like toluene (B28343). beilstein-journals.org This shift indicates changes in the energy levels of the ground and excited states due to the solid-state packing environment.

Table 1: Illustrative Photophysical Data for Related Pyridine Derivatives in Dichloromethane rsc.org

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

| Pyridine Derivative A | 318 - 349 | 429 |

| Pyridine Derivative B | 390 - 412 | 461 |

| Methoxy-substituted Derivative | >349 | >461 |

Note: This table is illustrative and based on data for structurally related compounds to provide context for the potential photophysical properties of this compound.

Determination of Fluorescence Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (Φf) is a crucial parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.com The quantum yield is intrinsically linked to the molecular structure and is also sensitive to external factors such as the solvent, temperature, and pH. atto-tec.com

The determination of Φf is often performed using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. atto-tec.comiupac.org The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. atto-tec.com

Radiative lifetime (τr) is the inverse of the radiative decay rate and represents the lifetime the excited state would have if fluorescence were the only decay process. The actual measured fluorescence lifetime (τf) is influenced by both radiative and non-radiative decay processes. The relationship between these parameters is given by Φf = τf / τr.

For some pyridine derivatives, fluorescence quantum yields can be quite high, with values reaching up to 0.85 in certain cases. rsc.org However, the quantum yield can be significantly lower in the solid state compared to in solution for some fluorescent dyes. beilstein-journals.org

Table 2: Factors Influencing Fluorescence Quantum Yield

| Factor | Description |

| Molecular Structure | The inherent chemical makeup of the compound is a primary determinant. |

| Solvent Polarity | The polarity of the solvent can affect the energy levels of the excited state, influencing non-radiative decay pathways. atto-tec.com |

| Temperature | Higher temperatures can increase non-radiative decay rates, leading to lower quantum yields. atto-tec.com |

| Presence of Quenchers | Other molecules in the solution can deactivate the excited state through various mechanisms, reducing fluorescence. |

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This process can be a significant deactivation pathway for the excited state, often leading to fluorescence quenching. The efficiency of PET depends on the thermodynamic driving force, which is related to the redox potentials of the donor and acceptor and the excitation energy.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. The donor, initially in its excited state, can transfer energy to the acceptor if they are in close proximity (typically within 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.